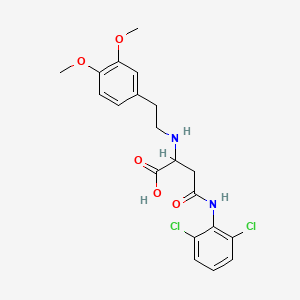
4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H22Cl2N2O5 and its molecular weight is 441.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dichlorophenyl moiety, which may influence its interaction with biological targets.
- A dimethoxyphenethyl group that could enhance lipophilicity and bioavailability.
Chemical Structure
The molecular formula is C16H18ClN2O4 with a molecular weight of approximately 348.78 g/mol.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown it interacts with enzymes like alanine-glyoxylate aminotransferase, which plays a role in amino acid metabolism and detoxification processes .
- Antioxidant Properties : Some derivatives of similar compounds have demonstrated antioxidant activity, suggesting potential protective effects against oxidative stress .
- Modulation of Receptor Activity : The presence of aromatic rings in its structure suggests possible interactions with various receptors, potentially influencing neurotransmitter systems or hormonal pathways.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Some analogs have shown the ability to reduce inflammatory markers in vitro, suggesting potential use in inflammatory diseases.
Case Studies
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines treated with the compound showed significant reductions in cell viability and increased apoptosis rates compared to control groups .
- Neuroprotective Effects : Research involving animal models indicated that the compound could reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
特性
IUPAC Name |
4-(2,6-dichloroanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-28-16-7-6-12(10-17(16)29-2)8-9-23-15(20(26)27)11-18(25)24-19-13(21)4-3-5-14(19)22/h3-7,10,15,23H,8-9,11H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBQHKJUNIYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














